5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid
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Overview
Description
5-(6-Methoxynaphthalen-2-yl)pyridine-2-carboxylic acid is an organic compound that features a naphthalene ring substituted with a methoxy group and a pyridine ring substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methoxynaphthalen-2-yl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the coupling of 6-methoxy-2-naphthylamine with pyridine-2-carboxylic acid under specific conditions. The reaction may involve the use of catalysts such as palladium and bases like potassium carbonate in solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(6-Methoxynaphthalen-2-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the naphthalene and pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation using reagents like bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Formation of 5-(6-hydroxynaphthalen-2-yl)pyridine-2-carboxylic acid.
Reduction: Formation of 5-(6-methoxynaphthalen-2-yl)pyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(6-Methoxynaphthalen-2-yl)pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antibacterial agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 5-(6-methoxynaphthalen-2-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthylamine: A precursor in the synthesis of 5-(6-methoxynaphthalen-2-yl)pyridine-2-carboxylic acid.
Pyridine-2-carboxylic acid: Another precursor used in the synthesis.
Uniqueness
5-(6-Methoxynaphthalen-2-yl)pyridine-2-carboxylic acid is unique due to its combined naphthalene and pyridine structures, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
5-(6-methoxynaphthalen-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-21-15-6-4-11-8-12(2-3-13(11)9-15)14-5-7-16(17(19)20)18-10-14/h2-10H,1H3,(H,19,20) |
InChI Key |
NBQUWVCLPUHUFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CN=C(C=C3)C(=O)O |
Origin of Product |
United States |
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